molecular formula C12H11NO4 B1488698 5-(3-Ethoxyphenyl)oxazole-4-carboxylic acid CAS No. 2097973-59-4

5-(3-Ethoxyphenyl)oxazole-4-carboxylic acid

Cat. No.: B1488698
CAS No.: 2097973-59-4
M. Wt: 233.22 g/mol
InChI Key: RVWRTPYTNPXUHV-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)oxazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes an oxazole ring and a carboxylic acid group

Properties

IUPAC Name

5-(3-ethoxyphenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-9-5-3-4-8(6-9)11-10(12(14)15)13-7-17-11/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWRTPYTNPXUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Ethoxyphenyl)oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of 3-ethoxybenzaldehyde with aminoacetic acid under acidic conditions to form the oxazole ring. Subsequent oxidation of the resulting oxazole compound yields the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Ethoxyphenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or aldehydes.

  • Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

  • Reduction Products: Alcohols, aldehydes, and other reduced forms.

  • Substitution Products: Modified oxazole derivatives with different functional groups.

Scientific Research Applications

5-(3-Ethoxyphenyl)oxazole-4-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: The compound can be utilized in the production of materials, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 5-(3-Ethoxyphenyl)oxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material synthesis.

Comparison with Similar Compounds

5-(3-Ethoxyphenyl)oxazole-4-carboxylic acid can be compared to other similar compounds, such as:

  • 5-(3-Methoxyphenyl)oxazole-4-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

  • 5-(4-Ethoxyphenyl)oxazole-4-carboxylic acid: Similar structure but with the ethoxy group on a different position of the phenyl ring.

  • 5-(3-Ethoxyphenyl)thiazole-4-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.

These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of 5-(3-Ethoxyphenyl)oxazole-4-carboxylic acid.

Biological Activity

5-(3-Ethoxyphenyl)oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. The oxazole ring and carboxylic acid functional groups are characteristic of many bioactive molecules, suggesting that this compound may play a significant role in therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(3-Ethoxyphenyl)oxazole-4-carboxylic acid is C12H13N1O3C_{12}H_{13}N_{1}O_{3}, with a molecular weight of approximately 219.23 g/mol. Its unique structure facilitates interactions with various biological targets, which is essential for its pharmacological effects.

The biological activity of 5-(3-Ethoxyphenyl)oxazole-4-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazole ring allows for binding through non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for modulating biological pathways.

Biological Activities

Research indicates that 5-(3-Ethoxyphenyl)oxazole-4-carboxylic acid exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies show that the compound has significant inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of oxazole derivatives, including 5-(3-Ethoxyphenyl)oxazole-4-carboxylic acid. Key findings include:

  • Antimicrobial Activity : A study demonstrated the effectiveness of oxazole derivatives against Gram-positive and Gram-negative bacteria. The disk diffusion method was employed to evaluate the antimicrobial efficacy, where the compound exhibited notable inhibition zones compared to standard antibiotics (Table 1).
    CompoundB. subtilisS. aureusE. coliK. pneumoniae
    5-(3-Ethoxyphenyl)oxazole-4-carboxylic acid***********
    Ampicillin********************
  • Anti-inflammatory Activity : In vivo models using carrageenan-induced edema demonstrated that the compound significantly reduced paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on various enzymes linked to inflammatory responses and cancer progression. Results showed a dose-dependent inhibition profile, highlighting its therapeutic potential in managing chronic diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-Ethoxyphenyl)oxazole-4-carboxylic acid

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